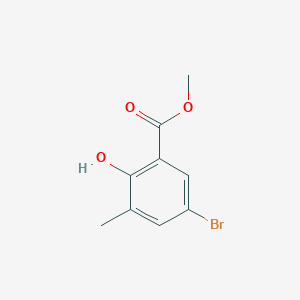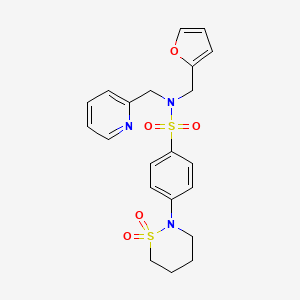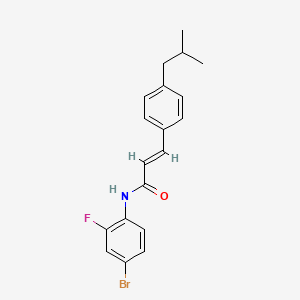![molecular formula C16H19FN2O3S B2515477 (Z)-ethyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-19-4](/img/structure/B2515477.png)
(Z)-ethyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(Z)-ethyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate" is a chemical entity that appears to be related to thiazole derivatives. Thiazoles are heterocyclic compounds that contain both sulfur and nitrogen within a five-membered ring structure. These compounds are known for their diverse biological activities and are often explored for their potential as pharmaceutical agents. Although the provided papers do not directly discuss this specific compound, they do provide insights into related thiazole derivatives and their synthesis, which can be informative for understanding the compound .
Synthesis Analysis
The papers provided discuss the synthesis of related thiazole derivatives. For instance, the efficient preparation of a thiadiazole derivative, which is structurally similar to thiazoles, is described in the first paper. This compound was synthesized from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile, indicating that fluorine-containing groups and imino functionalities are key features in these syntheses . The second paper details the synthesis of a thiazolidinone derivative, which is another thiazole-related compound. The synthesis involved the reaction of ethyl acetoacetate with phenyl isothiocyanate and ethyl chloroacetate, followed by a reaction with dimethylformamide-dimethylacetal . These methods could potentially be adapted for the synthesis of "this compound" by incorporating the appropriate starting materials and reaction conditions.
Molecular Structure Analysis
X-ray crystallography was used in both papers to unambiguously determine the stereochemical structures of the synthesized compounds . This technique is crucial for confirming the geometry of the molecules, particularly the (Z)-configuration of the double bonds present in these compounds. Computational studies, such as those using the B3LYP/6-31G(d,p) method, were also employed to optimize the geometric parameters and predict NMR spectra, which can be useful for characterizing similar compounds .
Chemical Reactions Analysis
The papers do not provide detailed information on the chemical reactions specific to "this compound." However, they do mention reactions that are relevant to thiazole chemistry, such as the formation of thiazolidinone rings and the use of isothiocyanates . These reactions are important for constructing the core thiazole structure and introducing various substituents that can alter the compound's physical, chemical, and biological properties.
Physical and Chemical Properties Analysis
While the papers do not discuss the physical and chemical properties of the specific compound , they do provide insights into the properties of related compounds. For example, the synthesized thiazolidinone compounds were found to have moderate cytotoxic activity, suggesting potential as anticancer agents . The natural charges at different atomic sites were also predicted, which can influence the reactivity and interactions of the molecule with biological targets . These findings can be extrapolated to infer that "this compound" may also exhibit interesting biological activities and interactions based on its structural features.
作用機序
Target of Action
The primary target of (Z)-ethyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate is tyrosinase , an enzyme that plays a crucial role in the production of melanin . Inhibiting tyrosinase is an important goal to prevent melanin accumulation in skin and thereby to inhibit pigmentation disorders .
Mode of Action
This compound interacts with tyrosinase, inhibiting its activity. This compound has a stronger affinity with tyrosinase than other known inhibitors, forming multiple hydrogen bonds and a hydrophobic interaction with residues of tyrosinase . This strong binding affinity results in effective inhibition of the enzyme.
Biochemical Pathways
The inhibition of tyrosinase by this compound affects the melanogenesis pathway. Melanogenesis is the process by which melanin is produced in melanocytes, and tyrosinase is a key enzyme in this pathway. By inhibiting tyrosinase, this compound prevents the production of melanin, thereby affecting skin pigmentation .
Result of Action
The result of the action of this compound is a decrease in melanogenesis. In studies, melanogenesis was notably decreased by treatment with this compound . This leads to a reduction in skin pigmentation, making the compound potentially useful in cosmetics and treatments for pigmentation disorders .
将来の方向性
特性
IUPAC Name |
ethyl 2-[2-(2,2-dimethylpropanoylimino)-6-fluoro-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O3S/c1-5-22-13(20)9-19-11-7-6-10(17)8-12(11)23-15(19)18-14(21)16(2,3)4/h6-8H,5,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQSBLIMWXTHLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-3-[(3,4-difluorophenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2515395.png)
![Methyl 8-hydroxy-2-[(4-methoxyphenyl)methyl]-1-oxo-3,4-dihydropyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B2515397.png)







![N-methyl-1-[3-(piperidin-1-ylmethyl)-2-thienyl]methanamine](/img/structure/B2515410.png)

![N-(2-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
![3-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2515417.png)